molecular formula C11H13F3N2O B2818327 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline CAS No. 78335-26-9

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline

Cat. No. B2818327
CAS RN: 78335-26-9
M. Wt: 246.233
InChI Key: DZEZKCZKDBIQSW-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H14N2O . It is used in the preparation of central nervous system (CNS) active agents and also in the color developing process in photographs .


Molecular Structure Analysis

The molecular structure of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline consists of a morpholine ring attached to an aniline ring via a single bond . The aniline ring carries a trifluoromethyl group. The InChI Key for this compound is PHNDZBFLOPIMSM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline appears as crystals or powder, and its color ranges from white to cream or pink to brown . It has a melting point between 128.5-133.5°C . It is soluble in chloroform and ethyl acetate .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Triazine Derivatives : 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline was utilized in the synthesis of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl) dimorpholine, which further reacted with amino-phenyl-4-boronic acid pinacol ester to obtain a triazine derivative through a Suzuki reaction (Jiao Chun-l, 2014).
  • Inhibitor of Src Kinase Activity : An analogue of 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline, specifically 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. This underlines its potential in targeting specific kinase activities in cell signaling pathways (Boschelli et al., 2001).
  • Antimicrobial Activities : A derivative, 3-Fluoro-4-(morpholin-4-yl)aniline, was used to prepare Schiff base, thiazolidinone, thiazoline, 1,3,4-thiadiazole, and 1,2,4-triazole compounds, which exhibited significant antitubercular activities. This indicates the compound's role in developing antimicrobial agents (Başoğlu et al., 2012).
  • DNA-dependent Protein Kinase Inhibitors : It served as a key precursor in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, underlining its potential in therapeutic interventions targeting DNA repair mechanisms (Sonsoles Rodriguez Aristegui et al., 2006).

Medicinal Chemistry

  • Design of Antimicrobial Agents : Novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives were designed, synthesized, and evaluated for in vitro antimicrobial activity against various microorganisms. Some of these derivatives exhibited significant activity, emphasizing the compound's role in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Material Chemistry

  • Synthesis of Metal Complexes : Morpholine-4-thiocarbonic acid anilide, a related compound, was used to synthesize metal(II) halide complexes with cobalt(II), zinc(II), cadmium(II), and mercury(II). The complexes showed unique thermal decomposition properties, indicating potential applications in material sciences (Venkappayya & Brown, 1974).

Safety and Hazards

This compound should be stored in a cool, dry place in a well-sealed container . It should be kept away from oxidizing agents, acid hydrides, acid chlorides, and chloroformates . For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-morpholin-4-yl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(1-2-10(9)15)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEZKCZKDBIQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326608
Record name 4-morpholin-4-yl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline

CAS RN

78335-26-9
Record name 4-morpholin-4-yl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)-2-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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